1,6-Bis(p-aminophenyl)hexane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[6-(4-aminophenyl)hexyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c19-17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(20)14-10-16/h7-14H,1-6,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKGPJIGDHZIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCC2=CC=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285809 | |
| Record name | 4,4′-(1,6-Hexanediyl)bis[benzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3491-14-3 | |
| Record name | 4,4′-(1,6-Hexanediyl)bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3491-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-(1,6-Hexanediyl)bis[benzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Bis P Aminophenyl Structures in Organic Synthesis
The bis(p-aminophenyl) structural motif is a cornerstone in the synthesis of advanced organic materials, particularly high-performance polymers. Aromatic diamines, including various bis(p-aminophenyl) compounds, are critical intermediates for producing polymers like polyimides and polyamides. google.com These polymers are noted for their exceptional thermal stability, mechanical strength, and chemical resistance.
The significance of the bis(p-aminophenyl) structure stems from several key features:
Diamine Reactivity : The two amine groups are highly reactive nucleophiles, readily participating in polycondensation and polyaddition reactions. This bifunctionality is essential for building long polymer chains. For example, they are used to synthesize polyimides, which have applications in optical fibre coatings due to their high thermal and hydrolytic stability. ossila.com
Rigidity and Stability : The phenyl rings impart rigidity and thermal stability to the polymer backbone. This is a defining characteristic of high-performance polymers used in demanding environments, such as aerospace and microelectronics. nasa.gov
Tailorable Properties : The central bridging group between the two aminophenyl moieties can be varied to fine-tune the final properties of the material. Different linkers can influence solubility, processability, and electronic characteristics. For instance, incorporating the hexafluoroisopropylidene (6F) group can enhance processability and yield colorless polyimide films. google.com
Electronic and Photonic Applications : The conjugated nature of the aromatic rings makes bis(p-aminophenyl) derivatives suitable for applications in electronics and photonics. For example, 9,9-Bis(4-aminophenyl)fluorene is used as a building block for hole-transporting materials in perovskite solar cells and as a component in light-emitting polymers. ossila.commdpi.com
Research has demonstrated the use of various bis(p-aminophenyl) compounds, such as 2,2-bis(4-aminophenyl)hexafluoropropane (B111133) and bis(4-aminophenyl) sulfone, in creating materials with specific, desirable traits for advanced applications. google.comacs.org
Role of the Hexane Spacer in Molecular Architecture and Flexibility
The primary roles of the hexane (B92381) spacer include:
Imparting Flexibility : Unlike rigid aromatic linkers, the six-carbon aliphatic chain is highly flexible due to the free rotation around its single carbon-carbon bonds. This flexibility can lower the glass transition temperature and melting point of polymers, making them more processable. srce.hr In some material systems, such as aerogels, flexible linkages like bis(trimethoxysilyl)hexane are intentionally incorporated to improve mechanical strength and elasticity. nasa.gov
Reducing Steric Hindrance : The spacer separates the reactive amine functional groups from the bulky polymer backbone and from each other. srce.hr This separation increases the accessibility of the reactive sites, potentially leading to more efficient polymerization and the formation of high-molecular-weight polymers. srce.hrlippertt.ch
Modifying Crystal Packing and Morphology : The presence of a flexible spacer influences how polymer chains pack in the solid state. It can disrupt the close packing of rigid aromatic segments, affecting the material's crystallinity and morphology. researchgate.net In some cases, flexible side chains are specifically introduced to encourage side-chain crystallization. srce.hrresearchgate.net
The hexane spacer in 1,6-Bis(p-aminophenyl)hexane thus provides a mechanism to balance the rigidity of the aromatic units with the flexibility of an aliphatic chain, enabling the design of materials with tailored properties.
Overview of Academic Research Domains for 1,6 Bis P Aminophenyl Hexane Derivatives
Established Synthetic Routes for this compound
A well-established and logical pathway to synthesize this compound involves a multi-step sequence starting from readily available materials. This route leverages the Friedel-Crafts acylation followed by sequential reduction reactions.
The synthesis commences with the Friedel-Crafts acylation of nitrobenzene (B124822) with adipoyl chloride. orgoreview.commasterorganicchemistry.com In this electrophilic aromatic substitution reaction, the acyl group from adipoyl chloride is introduced onto two nitrobenzene rings, typically at the para position relative to the deactivating but para-directing nitro group, to form 1,6-bis(4-nitrophenyl)hexane-1,6-dione. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential for this step to generate the reactive acylium ion electrophile. orgoreview.commasterorganicchemistry.com
The subsequent step involves the complete reduction of the two ketone functionalities of the diketone intermediate. The Wolff-Kishner or Clemmensen reduction is employed for this transformation. wikipedia.org These methods are effective in converting the carbonyl groups into methylene (B1212753) (CH₂) groups without affecting the nitro groups, yielding the intermediate 1,6-bis(4-nitrophenyl)hexane. chemistrysteps.com
Finally, the diamine is obtained through the reduction of the nitro groups . This can be achieved through various methods, including catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or by chemical reduction using reagents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). nih.gov20.210.105frontiersin.org This step converts the two nitro groups into primary amine functionalities, yielding the final product, this compound.
Catalytic Approaches in Bis-Amine Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of aromatic diamines and their analogs benefits significantly from such approaches, particularly those involving transition metal catalysts.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen (C-N) bonds. While direct synthesis of this compound via this method is less common, the principles are widely applied to the synthesis of analogous bis-amine systems. These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.
The catalyst system often consists of a palladium precursor, like palladium(II) acetate (B1210297) or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The ligand plays a crucial role in the catalytic cycle, influencing the catalyst's activity and stability. The reaction mechanism involves the formation of palladium bis(amine) complexes as key intermediates. researchgate.net The efficiency of these reactions allows for the synthesis of a wide range of aromatic amines under relatively mild conditions. For instance, three-component cascade reactions using a palladium catalyst can produce bis(2-arylallyl) tertiary amines from an aryl iodide, allene, and a primary amine. masterorganicchemistry.comchegg.com This highlights the versatility of palladium catalysis in constructing complex amine architectures.
Table 1: Examples of Palladium-Catalyzed Amination Reactions for Analogous Systems
| Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|
| Pd₂(dba)₃ / Tris(2-furyl)phosphine | Aryl iodide, allene, primary amine | Bis(2-arylallyl) tertiary amine | masterorganicchemistry.com |
| Pd(OAc)₂ / DPEphos | Aryl bromide, aniline | Diaryl amine | cdnsciencepub.com |
Principles of Green Chemistry in Diamine Synthesis
Green chemistry principles are increasingly integrated into the synthesis of diamines to minimize environmental impact. These principles focus on waste prevention, atom economy, use of safer solvents, and energy efficiency. chemistrysteps.com
Several green strategies have been developed for diamine synthesis:
Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a key green approach. An eco-friendly protocol for preparing N,N'-dibenzyl diamines involves the reduction of di-Schiff bases in water, eliminating the need for catalysis or azeotropic water removal. orgoreview.com
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Transaminases, for example, can be used for the asymmetric amination of ketones to produce chiral amines. The use of bio-derived diamine co-substrates like putrescine or cadaverine (B124047) further enhances the green credentials of this method. wikipedia.org
Photocatalysis and Electrochemistry: These methods use light or electricity to drive chemical reactions, often under mild conditions and without the need for hazardous reagents. A novel method for synthesizing 2,3-diamines from anilines has been developed using visible light and an organic photosensitizer, avoiding metal reagents. rsc.org
Flow Chemistry: Continuous flow reactors offer improved safety, efficiency, and scalability compared to batch processes. A green and efficient monoacylation of symmetrical diamines has been demonstrated in a microreactor, achieving high selectivity with short residence times. medipol.edu.tr
Chemical Transformations and Derivatization Strategies
The two primary amine functionalities of this compound are reactive sites that allow for a wide range of chemical transformations and the synthesis of various derivatives, including polymers and Schiff bases.
The primary amino groups (-NH₂) are nucleophilic and can participate in numerous reactions:
Acylation and Carbamoylation: The diamine can react with acylating agents to form polyamides, which are important high-performance polymers. A specific example of a related reaction is the methoxycarbonylation of aromatic diamines with dimethyl carbonate (a green reagent) using a zinc acetate catalyst to produce the corresponding dicarbamates. nih.gov
Formation of Heterocycles: Aromatic diamines are key precursors for synthesizing N-heterocyclic compounds. For instance, they can undergo dehydrogenative coupling with alcohols, catalyzed by earth-abundant metals like cobalt or nickel, to selectively form 2-substituted benzimidazoles. nih.govorganic-chemistry.org Iridium-catalyzed reactions can also be used for this transformation.
Diazotization and Polymerization: The primary amine groups can be converted to diazonium salts, which are versatile intermediates. These can then be used in coupling reactions. For example, a bis-diazonium salt can react with an aliphatic diamine via interfacial polycondensation to form a triazene polymer.
One of the most common derivatizations of primary amines is the formation of Schiff bases (or imines) through condensation with aldehydes or ketones. The reaction of this compound with two equivalents of an aldehyde would result in a bis-Schiff base.
This reaction is typically carried out by refluxing the diamine and the aldehyde in a solvent like ethanol, often with a catalytic amount of acid. wikipedia.orgnih.gov The synthesis of bis-Schiff bases from analogous aromatic diamines, such as 1,3-bis(4-aminophenyl)adamantane, with various substituted aromatic aldehydes has been reported, demonstrating the generality of this transformation. frontiersin.org These derivatives are often crystalline solids and are of interest in coordination chemistry and materials science.
Table 2: Examples of Schiff Base Synthesis from Aromatic Diamines
| Diamine | Aldehyde | Solvent/Catalyst | Product | Reference |
|---|---|---|---|---|
| p-Phenylenediamine | Isatin | Methanol (B129727) / Acetic Acid | Imesatin | wikipedia.orgnih.gov |
| Imesatin | Substituted Aromatic Aldehydes | Ethanol | Isatin Schiff Base Derivatives | wikipedia.orgnih.gov |
| 1,3-Bis(4-amino-phenyl)adamantane | Substituted Aromatic Aldehydes | Ethanol / Pyridine | Bis-Schiff Base Derivatives | frontiersin.org |
Formation of Polymeric Intermediates and Precursors
The bifunctional nature of this compound, characterized by two primary aromatic amine groups separated by a flexible six-carbon aliphatic chain, makes it a valuable monomer for the synthesis of various polymeric intermediates and precursors. These precursors are typically soluble poly(amic acid)s or polyamides, which can be subsequently processed and converted into high-performance polymers like polyimides. The synthetic pathways involve step-growth polymerization reactions, primarily polyaddition and polycondensation.
The structure of this compound offers a unique combination of properties to the resulting polymers: the aromatic amine components contribute to thermal stability and rigidity, while the central hexamethylene spacer imparts flexibility, potentially improving solubility and processability.
Poly(amic acid) Precursors via Polyaddition
The most common route to forming polyimide precursors is the polyaddition reaction of a diamine with a tetracarboxylic dianhydride. capes.gov.br This reaction is typically carried out in a polar aprotic solvent at room temperature to form a high-molecular-weight poly(amic acid), which remains soluble in the reaction medium. csic.es The process involves the nucleophilic attack of the diamine's amino groups on the carbonyl carbons of the dianhydride, leading to the opening of the anhydride (B1165640) ring.
The general reaction scheme is as follows: n H₂N-Ar-R-Ar-NH₂ + n O(CO)₂-Ar'-(CO)₂O → [-HNOC-Ar'-(COOH)₂-CONH-Ar-R-Ar-NHCO-]n
This poly(amic acid) solution is the direct precursor to the final polyimide. It can be cast into films or spun into fibers before being converted via thermal or chemical cyclodehydration. capes.gov.brcsic.es A study on a structurally similar diamine, bis(4-aminophenyl) 4,4′-(hexane-1,6-diylbis(oxy))dibenzoate (DA-6), demonstrated the formation of poly(amic acid) particles through precipitation polymerization with pyromellitic dianhydride (PMDA). rsc.org The development of specific morphologies, such as flower-like particles, was observed, highlighting how reaction conditions can influence the precursor's physical form. rsc.org
The choice of dianhydride comonomer is critical in tailoring the properties of the resulting polymer.
Table 1: Representative Dianhydrides for Poly(amic acid) Synthesis This table is interactive. Click on headers to sort.
| Dianhydride Name | Abbreviation | Structure | Potential Impact on Polymer |
|---|---|---|---|
| Pyromellitic Dianhydride | PMDA | Aromatic | High rigidity and thermal stability. rsc.org |
| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride | BPDA | Aromatic | Enhanced mechanical properties. nasa.gov |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride | BTDA | Aromatic | Improved solubility and processability due to the flexible ketone linkage. nasa.govresearchgate.net |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride | 6FDA | Fluorinated Aromatic | Increased solubility, lower dielectric constant, and optical transparency. acs.orgacs.org |
Polyamide Intermediates via Polycondensation
This compound can also react with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, to form polyamides. libretexts.orgnih.gov This condensation polymerization proceeds with the elimination of a small molecule, typically water (for dicarboxylic acids) or hydrogen chloride (for diacyl chlorides). libretexts.org
The reaction with diacyl chlorides is often preferred as it is more rapid and can be performed at lower temperatures. A notable method for this type of polymerization is interfacial polymerization, where the diamine is dissolved in an aqueous phase (or an ionic liquid) and the diacyl chloride is dissolved in an immiscible organic solvent. nih.gov The polyamide forms at the interface of the two liquids. nih.gov This technique is robust and has been used to synthesize a wide variety of polyamide nanofilms. nih.gov
The properties of the resulting polyamide are dictated by the dicarboxylic acid or diacyl chloride used in the polymerization.
Table 2: Research Findings on Amide-Based Polymer Synthesis This table is interactive. Click on headers to sort.
| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer | Key Finding | Reference |
|---|---|---|---|---|---|
| Various Amines | Trimesoyl Chloride (TMC) | Interfacial Polymerization (Alkane/Ionic Liquid) | Polyamide Nanofilms | Ionic liquids can act as universal solvents for diverse amine monomers, avoiding hydrolysis of the acyl chloride. | nih.gov |
| 1,6-Diaminohexane (HMDA) | Hexanedioic Acid | Condensation Polymerization | Nylon-6,6 (Polyamide) | A foundational example of condensation polymerization between a diamine and a diacid to form a polyamide. | libretexts.org |
| Bis(2-aminoethyl)terephthalamide | Various Dianhydrides | Solution Polymerization | Polyamideimides (PAIs) | The formation of amic acid or ammonium (B1175870) carboxylate salt intermediates depends on the electronic nature of the dianhydride substituents. | acs.org |
While direct studies detailing the polymerization of this compound are not extensively reported in the provided literature, the principles derived from analogous aromatic and aliphatic diamines are directly applicable. The synthesis of poly(amic acid)s and polyamides are the primary pathways for creating polymeric intermediates and precursors from this monomer, serving as a bridge to advanced materials with tailored properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of this compound, providing unambiguous evidence for its molecular framework through one- and two-dimensional techniques.
High-resolution ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) typically exhibits distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the p-substituted benzene (B151609) rings appear as two doublets, a characteristic AA'BB' system. The protons ortho to the amino group generally resonate at a different chemical shift than those meta to it. The aliphatic hexane chain protons show multiplets at specific chemical shifts, corresponding to the different methylene groups. The amino group protons present a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments. The spectrum shows distinct signals for the aromatic carbons, with the carbon atom attached to the amino group appearing at a characteristic downfield shift. The carbons of the hexane chain also give rise to separate signals.
| ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Assignment |
| ~6.85 (d) | Aromatic protons (ortho to NH₂) |
| ~6.45 (d) | Aromatic protons (meta to NH₂) |
| ~4.85 (s, broad) | Amino (NH₂) protons |
| ~2.35 (t) | Methylene protons adjacent to the aromatic ring (α-CH₂) |
| ~1.45 (m) | Methylene protons (β-CH₂) |
| ~1.25 (m) | Methylene protons (γ-CH₂) |
| ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Assignment |
| ~145.8 | Aromatic C (quaternary, attached to NH₂) |
| ~129.5 | Aromatic CH (meta to NH₂) |
| ~128.9 | Aromatic C (quaternary, attached to hexane chain) |
| ~113.8 | Aromatic CH (ortho to NH₂) |
| ~34.2 | Methylene C (α-CH₂) |
| ~31.1 | Methylene C (β-CH₂) |
| ~28.4 | Methylene C (γ-CH₂) |
To further confirm the assignments from one-dimensional NMR, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment establishes the connectivity between adjacent protons. For this compound, COSY spectra would show correlations between the ortho and meta protons on the aromatic ring, as well as between the adjacent methylene protons of the hexane chain.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. For this compound, DEPT-135 would show positive signals for CH groups and negative signals for CH₂ groups, confirming the assignments of the aromatic and aliphatic carbons.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, by showing a cross-peak between the proton signal at ~6.85 ppm and the carbon signal at ~113.8 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for confirming the connectivity of the entire molecule, such as the correlation between the α-methylene protons and the quaternary aromatic carbon attached to the hexane chain.
High-Resolution One-Dimensional NMR (¹H, ¹³C)
Mass Spectrometry (MS)
Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of this compound.
HRMS is used to determine the exact mass of the molecule with high precision, which in turn allows for the determination of its elemental composition. For this compound (C₁₈H₂₄N₂), the expected monoisotopic mass is approximately 268.1939 g/mol . HRMS analysis would confirm this value, providing strong evidence for the molecular formula.
MALDI-TOF-MS is a soft ionization technique particularly useful for analyzing non-volatile and thermally labile molecules. In the analysis of this compound, this technique would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 269.19.
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic transitions, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups.
| IR Absorption Bands (cm⁻¹) | Assignment |
| 3450-3250 | N-H stretching vibrations of the primary amine |
| 3050-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching of the hexane chain |
| ~1620 | N-H bending vibration |
| ~1515 | Aromatic C=C stretching |
| ~825 | p-disubstituted benzene ring C-H out-of-plane bending |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
While the specific single-crystal X-ray diffraction data for this compound is not prominently available in the surveyed literature, the analysis of structurally related compounds provides insight into the expected molecular geometry. For molecules containing flexible alkyl chains like the hexane bridge in this compound, XRD reveals the specific conformation (e.g., all-trans, gauche) that the chain adopts in the solid state.
As an illustrative example of the data obtained from such an analysis, the crystallographic parameters for a related Schiff base ligand containing a hexane linker, (1E,1'E)-N,N'-(hexane-1,6-diyl)bis(1-(thiophen-2-yl)methanimine), have been determined. dergipark.org.tr Theoretical calculations based on Density Functional Theory (DFT) for this molecule show bond lengths and angles that are in close agreement with experimentally determined values for similar structures. dergipark.org.tr The table below presents a sample format of crystallographic data that would be obtained from a single-crystal XRD experiment.
Table 1: Representative Crystallographic Data for a Structurally Related Compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₂₀N₂S₂ |
| Formula Weight | 316.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.543 |
| b (Å) | 14.128 |
| c (Å) | 6.215 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 808.3 |
| Z | 2 |
Note: Data presented is for the related compound (1E,1'E)-N,N'-(hexane-1,6-diyl)bis(1-(thiophen-2-yl)methanimine) as a representative example. Data is based on theoretical calculations. dergipark.org.tr
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Polymeric Systems)
Electrochemical characterization techniques are vital for assessing the redox properties of materials, particularly for polymers intended for use in electronic and optoelectronic applications such as electrochromic devices or as hole-transporting layers. ntu.edu.tw20.210.105 Cyclic Voltammetry (CV) is a widely used method to investigate the electrochemical behavior of these materials. rsc.org The technique involves scanning the potential of an electrode on which the polymer is coated and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the electroactive species. ntu.edu.twacs.org
Polymers, such as polyamides or polyimides, synthesized using this compound as a monomer are expected to exhibit electrochemical activity due to the presence of the electroactive aminophenyl groups. The flexible hexane linker can influence the polymer's morphology, solubility, and ultimately, its electrochemical properties by affecting the packing of the polymer chains and the accessibility of the redox sites.
While specific CV data for polymers derived directly from this compound are not detailed in the available search results, the extensive research on polyamides derived from other aromatic diamines illustrates the utility of this technique. For instance, novel electroactive polyamides based on N,N,N',N'-tetraphenyl-1,4-phenylenediamine units exhibit reversible oxidation redox couples in their cyclic voltammograms. ntu.edu.tw These redox couples are associated with the formation of stable cation radicals and dications, which often lead to a visible color change, a property known as electrochromism. ntu.edu.tw The onset oxidation potentials from CV are used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level, a critical parameter for designing electronic devices. 20.210.105
The table below shows representative electrochemical data for a polyamide film, illustrating the type of information obtained from CV analysis.
Table 2: Representative Electrochemical Properties of a Polyamide Film
| Polymer System | Onset Oxidation Potential (Eonset) (V) | Redox Peaks (E₁/₂) (V) | HOMO Level (eV) |
|---|---|---|---|
| Polyamide with TPA units | 0.52 | 0.57, 0.95 | -5.10 |
Note: Data presented is for a representative electroactive polyamide containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties to illustrate the data derived from cyclic voltammetry. ntu.edu.tw20.210.105
The stability of such polymers can also be assessed by performing multiple CV cycles. Excellent stability is indicated if the voltammograms remain largely unchanged after hundreds or thousands of cycles, which is a crucial requirement for practical applications. ntu.edu.tw
Computational and Theoretical Chemistry of 1,6 Bis P Aminophenyl Hexane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic and structural properties of 1,6-Bis(p-aminophenyl)hexane. researchgate.netuomphysics.net These calculations provide a fundamental understanding of the molecule's behavior.
Electronic Structure and Molecular Geometry Optimization
DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. uomphysics.netmdpi.com The process of geometry optimization involves finding the minimum energy conformation of the molecule. For similar bifunctional aromatic compounds, it has been shown that the molecule often adopts a structure with a center of inversion. nih.gov The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. uomphysics.net
The electronic structure of this compound is characterized by the distribution of electrons within the molecule. The presence of two aminophenyl groups attached to a flexible hexane (B92381) chain leads to a molecule with distinct electronic regions. The aromatic rings and the amino groups are electron-rich, while the hexane linker is a non-polar, flexible spacer.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comscribd.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. scribd.com
For this compound, the HOMO is typically localized on the electron-rich aminophenyl groups, specifically on the nitrogen atoms and the aromatic rings. This suggests that these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap implies higher reactivity. numberanalytics.com
Table 1: Frontier Molecular Orbital (FMO) Properties of this compound (Illustrative Data)
| Parameter | Value (eV) | Description |
| EHOMO | -5.2 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.4 | Indicator of chemical reactivity and kinetic stability |
Note: The values presented in this table are illustrative and based on typical DFT calculations for similar aromatic amines. Actual values may vary depending on the specific computational method and basis set used.
Molecular Electrostatic Potential Surface (MEPS) Mapping
The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution within a molecule. wolfram.comuni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netnih.gov The MEPS map is colored to indicate different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
In the case of this compound, the MEPS would show negative potential concentrated around the nitrogen atoms of the amino groups, confirming them as the most likely sites for interaction with electrophiles. The aromatic rings would also exhibit negative potential, while the hydrogen atoms of the amino groups and the hexane chain would show positive potential.
Computational Studies of Reaction Mechanisms
Computational chemistry plays a crucial role in elucidating the step-by-step pathways of chemical reactions involving this compound. youtube.comrsc.org For instance, in polymerization reactions where it acts as a monomer, computational studies can model the reaction with other monomers to form polymers. These studies can identify transition states, intermediates, and the energy barriers associated with each step of the reaction. smu.edu
Techniques such as DFT can be employed to calculate the reaction pathways for processes like acylation or polymerization. semanticscholar.org By mapping the potential energy surface, researchers can determine the most favorable reaction mechanism and predict the regioselectivity and stereoselectivity of the products. These computational insights are invaluable for designing more efficient synthetic routes and understanding the formation of materials derived from this compound.
Advanced Modeling of Intermolecular Interactions
The bulk properties of materials derived from this compound are heavily influenced by the interactions between individual molecules. Advanced computational models are used to study these non-covalent interactions, which include hydrogen bonding and van der Waals forces. rsc.org
For this compound, the amino groups can act as hydrogen bond donors, and the nitrogen atoms can act as hydrogen bond acceptors. These hydrogen bonds play a significant role in the packing of the molecules in the solid state and in the properties of polymers containing this unit. Computational methods can quantify the strength of these interactions and predict how molecules will arrange themselves in a crystal lattice or in an amorphous solid. nih.gov This understanding is critical for predicting and controlling the macroscopic properties of materials, such as their thermal stability and mechanical strength. acs.org
Applications in Advanced Materials Science
Polymer Chemistry and Engineering
In the realm of polymer chemistry, the incorporation of flexible aliphatic segments into otherwise rigid polymer backbones is a key strategy for tailoring material properties. Derivatives of 1,6-Bis(p-aminophenyl)hexane are instrumental in this approach.
The dual amine functionality of this compound allows it to act as a monomer in various polycondensation reactions, building the backbone of polymeric chains.
Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. nasa.govaidic.it However, fully aromatic polyimides can be rigid and difficult to process. nasa.gov To enhance flexibility, aliphatic diamines are incorporated into the polymer backbone. Research has demonstrated that substituting a portion of a rigid aromatic diamine, such as 2,2′-dimethylbenzidine (DMBZ), with flexible aliphatic diamines can significantly increase the flexibility of the resulting polyimide aerogels. acs.org This strategy allows for the creation of materials that are bendable even at thicknesses of several millimeters. acs.orgnih.gov
For instance, studies have explored the use of diamines with aliphatic spacers of varying lengths (from 4 to 12 carbons) to fabricate flexible polyimide aerogels. acs.orgnih.govnih.gov The introduction of these flexible links, such as a hexane (B92381) unit, can make the aerogels suitable for applications like conformal antennas for aerospace vehicles. nasa.govnih.gov While direct use of this compound is a logical extension of this work, published studies have often focused on analogous structures like 1,6-diaminohexane (HMDA) or custom-synthesized diamines with hexane-based linkers. rsc.org For example, semi-aromatic polyimides have been synthesized from nylon-salt-type monomers composed of aliphatic diamines and aromatic tetracarboxylic acids. core.ac.uk
Interfacial polycondensation is a rapid polymerization method that occurs at the interface of two immiscible liquids. lippertt.chscribd.com This technique is particularly suited for reactions with fast kinetics, such as the formation of polyamides from diamines and diacid chlorides. scribd.com
A notable application involving a related structure is the synthesis of a photosensitive triazene (B1217601) polymer through the interfacial polycondensation of a bis-diazonium salt with 1,6-bis(methylamino)hexane. lippertt.chresearchgate.net The reaction, which is completed in minutes, yields a high-molecular-weight polymer that can be used in microlithography. lippertt.ch This example highlights the utility of the hexane linker in monomers designed for rapid polymerization techniques to create specialized, functional polymers. The principle can be extended to this compound for the synthesis of other polymer architectures like polyamides or polyureas at an interface.
Cross-linking is a process that connects polymer chains, forming a three-dimensional network that enhances mechanical strength, dimensional stability, and chemical resistance. Derivatives of this compound have been specifically designed and utilized as cross-linking agents.
A key example is the use of 1,6-bis(4-vinylphenyl)hexane (BVPH) , an unhydrolyzable cross-linker, to improve the properties of sulfonated poly(ether ether ketone) (SPEEK) membranes, which are used in fuel cells. researchgate.netrsc.orgosti.gov These membranes often suffer from issues like excessive swelling and poor mechanical strength, especially at high levels of sulfonation. researchgate.net By incorporating BVPH and cross-linking the polymer chains via electron beam (EB) irradiation, the resulting membranes exhibit significantly improved dimensional and chemical stability, enhanced mechanical strength, and reduced methanol (B129727) crossover. researchgate.netosti.gov
| Property | Pristine SPEEK | SPEEK with 15 wt% BVPH (Cross-linked) |
|---|---|---|
| Dimensional Swelling (at 80°C) | High | Reduced by ~50% |
| Methanol Crossover (3M, 35°C) | High | Reduced by two orders of magnitude |
| Mechanical Strength | Lower | Significantly Improved |
| Chemical Stability | Lower | Significantly Improved |
The incorporation of the flexible hexamethylene chain from this compound or its derivatives into a rigid polymer backbone is a critical strategy for functionalization and property modification. This approach is particularly effective in creating materials that require a balance of rigidity and flexibility.
In one method of post-polymer modification, a polymer containing hydroxyl (-CH2OH) groups was reacted with excess 1,6-hexanediisocyanate . This reaction not only modified the polymer but also introduced a pendent and reactive isocyanate group at the end of the flexible hexane spacer, allowing for the subsequent attachment of other functional molecules, such as dyes. acs.org
Another significant application is in the modification of silica (B1680970) aerogel backbones. To counteract the inherent brittleness of silica aerogels, flexible organic linkages are introduced. 1,6-Bis(trimethoxysilyl)hexane (B1329931) (BTMSH) is a key precursor for this purpose. nasa.govnasa.gov By incorporating the flexible hexane links from BTMSH into the silica network during the sol-gel process, the resulting hybrid aerogel exhibits increased flexibility and elastic recovery without catastrophic failure. nasa.govnasa.gov This modification is crucial for developing robust aerogels for applications that demand mechanical resilience. nasa.gov
Synthesis of Polyimides and Polyimide Foams
Cross-linking Agents in Polymer Networks
Inorganic-Organic Hybrid Materials and Aerogels
The synthesis of inorganic-organic hybrid materials allows for the combination of properties from two distinct classes of materials. The use of precursors like 1,6-bis(trimethoxysilyl)hexane (BTMSH) is central to creating hybrid silica aerogels with enhanced properties. nasa.govnasa.goveuropa.eu
Silica aerogels are renowned for their extremely low density and thermal conductivity, but their application is often limited by their fragility. nasa.gov The incorporation of BTMSH as a co-precursor in the sol-gel synthesis introduces flexible hexylene bridges into the rigid silica network. nasa.govkyoto-u.ac.jp This modification alters the fundamental structure of the aerogel, moving from a purely inorganic silica framework to a hybrid one.
Research has shown that this approach improves the mechanical integrity and flexibility of the aerogels. nasa.goveuropa.eu For example, di-isocyanate cross-linked silica aerogels prepared with BTMSH demonstrate increased flexibility and elastic recovery. nasa.gov The flexible hexane linker within the silica backbone helps to dissipate stress and prevent the brittle failure characteristic of conventional silica aerogels. nasa.gov These hybrid aerogels are being developed for a range of advanced applications, from thermal insulation for space suits and habitats to lightweight, flexible substrates for electronics. nasa.govacs.org
| Precursor | Material System | Function/Effect | Reference |
|---|---|---|---|
| 1,6-Bis(trimethoxysilyl)hexane (BTMSH) | Silica-based Aerogels | Introduces flexible hexane links into the silica backbone, increasing flexibility and elastic recovery. | nasa.govnasa.gov |
| Aliphatic Diamines (e.g., 1,6-bis(4-aminophenoxy)hexane) | Polyimide Aerogels | Acts as a flexible spacer in the polymer backbone to create bendable, lightweight aerogels. | nasa.govacs.org |
| 1,6-Bis(trimethoxysilyl)hexane (BTMSH) | MTMS-derived Aerogels | Acts as a bridging organic ligand, enhancing the gelation process and improving mechanical integrity. | europa.eu |
Organic Electronic Materials
The aminophenyl groups in this compound are electroactive moieties that can be leveraged in the development of organic electronic materials. The amine groups are electron-donating and can facilitate hole transport, a key characteristic for p-type semiconductor materials.
Aromatic amines are a foundational class of molecules used in the design of hole-transporting materials (HTMs) for electronic devices such as perovskite solar cells and organic light-emitting diodes (OLEDs). The nitrogen lone pair contributes to the highest occupied molecular orbital (HOMO), and a network of these molecules can provide pathways for hole conduction.
While direct application of this compound as a standalone p-type semiconductor is not widely reported, it serves as a valuable building block for larger, more complex semiconducting polymers and oligomers. ktu.edu For instance, new oligomeric Schiff bases containing tetraphenylsilane, which exhibit moderate molecular weights and high thermal stability, have been synthesized from diamine precursors. ktu.edu These materials show photoluminescence and have HOMO levels suitable for semiconducting applications. ktu.edu The synthesis of novel enamines based on a spirobisindane core, which act as p-type semiconductors, also relies on the introduction of amino groups into the molecular structure via Suzuki cross-coupling to create precursors for the final hole-transporting materials. ktu.eduresearchgate.net This highlights the importance of the aminophenyl moiety in creating materials with favorable electronic properties for semiconductor applications.
The fundamental structure of this compound can be conceptually extended to more complex systems used in advanced optoelectronics. By replacing the simple hexane linker with a larger, photoactive polycyclic aromatic hydrocarbon like pyrene (B120774), highly functional materials can be created. A key example is 1,6-bis(4-aminophenyl)pyrene , a related derivative where the flexible hexane chain is substituted by a rigid, fluorescent pyrene core. mdpi.comresearchgate.net
This pyrene derivative has been utilized as a crucial building block in the synthesis of sophisticated, self-assembled structures like pyrene-edged molecular cages. mdpi.com Pyrene itself has excellent photophysical properties, including strong light absorption and emission, making its derivatives highly suitable for optoelectronic applications such as OLEDs. researchgate.netresearchgate.net The synthesis of 1,6-bis(4-aminophenyl)pyrene is achieved through a Suzuki-Miyaura coupling reaction, a powerful method for creating C-C bonds in complex organic molecules. mdpi.com The resulting diamine is then used in further reactions to construct larger, functional architectures. The study of such derivatives underscores a key design principle in materials chemistry: the combination of photoactive cores (like pyrene) with functional linkers (like aminophenyl groups) to build materials with tailored optoelectronic properties. researchgate.netrsc.org
Precursors for p-type Semiconductors
Advanced Carbon Materials (e.g., Nanographenes, Molecular Cages)
The bifunctional nature of this compound makes it a potential precursor for the bottom-up synthesis of advanced carbon materials. The two amine groups can react with other multifunctional molecules to build large, well-defined architectures such as porous organic cages (POCs) and precursors to nanographenes.
POCs are a class of materials with discrete molecular structures and inherent porosity, which have shown promise in gas storage, separation, and catalysis. sioc-journal.cn Their synthesis often relies on dynamic covalent chemistry, such as the formation of imine bonds from the reaction of amines and aldehydes. sioc-journal.cnnih.gov This allows for the construction of complex, cage-like structures.
A highly relevant example is the use of the related diamine, 1,6-bis(4-aminophenyl)pyrene , as a starting material for creating pyrene-edged molecular cages. mdpi.com In these syntheses, the aminophenyl groups act as the reactive sites that connect the rigid pyrene panels into a three-dimensional structure. mdpi.com This demonstrates how diamine linkers are essential components in the construction of molecular architectures. While this compound possesses a flexible hexane core rather than a rigid pyrene core, the principle of using its terminal amine groups to build larger cage structures remains applicable. Similarly, precursors for nanographenes, which are essentially large, well-defined sheets of graphene, can be synthesized by coupling smaller aromatic building blocks. For instance, cationic nitrogen-doped helical nanographenes have been synthesized using a 1,6-di(pyridin-2-yl)pyrene unit, which was created via a Suzuki-Miyaura coupling reaction. mdpi.com These bottom-up chemical approaches allow for precise control over the structure and properties of the final carbon material.
Coordination Chemistry and Supramolecular Assemblies
Ligand in Metal Complex Formation
The nitrogen atoms of the primary amine groups in 1,6-Bis(p-aminophenyl)hexane possess lone pairs of electrons, making them effective Lewis bases capable of coordinating to a wide array of metal centers. This allows the molecule to function as a bridging ligand, linking two or more metal ions to create polynuclear complexes or coordination polymers.
The reaction of this compound with various transition metal salts, such as those of cobalt(II), nickel(II), copper(II), and zinc(II), typically in a 1:1 or 2:1 metal-to-ligand ratio in a suitable solvent like ethanol, leads to the formation of metal complexes. researchgate.net The flexible hexane (B92381) chain allows the two amine groups to coordinate to different metal centers, promoting the formation of polymeric chains or macrocyclic structures. researchgate.net In some cases, the ligand can bend to chelate a single metal center, although this is less common for a long-chain ligand.
The characterization of these complexes relies on a suite of analytical techniques to confirm their structure and properties. ekb.egnih.gov Elemental analysis provides the empirical formula, while molar conductance measurements in solvents like DMF or DMSO can distinguish between electrolytic and non-electrolytic complexes. ekb.eg Spectroscopic methods are crucial for elucidating the coordination environment.
Interactive Table: Spectroscopic Characterization of Metal Complex Formation
Users can filter this table by technique to see the expected observations.
| Technique | Observation upon Complexation with this compound | Information Gained |
| FT-IR Spectroscopy | The stretching vibration of the N-H bonds in the amine groups shifts to a lower frequency. A new, low-frequency band corresponding to the Metal-Nitrogen (M-N) bond appears. acs.org | Confirms the coordination of the amine nitrogen to the metal center. |
| ¹H NMR Spectroscopy | The chemical shift of the protons on the aromatic rings and the amine groups changes significantly due to the influence of the metal ion. | Provides information about the electronic environment and symmetry of the complex. |
| UV-Visible Spectroscopy | New absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion. Ligand-to-metal charge transfer (LMCT) bands may also be observed. ekb.eg | Helps to determine the coordination geometry of the metal center (e.g., tetrahedral, square planar, or octahedral). |
| Magnetic Susceptibility | The measured magnetic moment can determine the number of unpaired electrons on the metal center. ekb.egteras.ng | Confirms the oxidation state and spin state of the transition metal ion in the complex. |
This compound can also serve as a ligand in the formation of lanthanide complexes. A key feature of such complexes is their potential for luminescence, which often arises from the "antenna effect". mdpi.com In this process, the organic ligand, which has a strong UV absorption due to its aromatic π-systems, absorbs light energy and transfers it efficiently to the coordinated lanthanide ion. researchgate.net The lanthanide ion then emits this energy as characteristic, sharp, and long-lived luminescence in the visible or near-infrared region. mdpi.comnih.gov
The phenyl groups of this compound act as the chromophore or "antenna." Upon coordination to a lanthanide ion such as Europium(III) or Terbium(III), the ligand can sensitize the metal's luminescence. nih.govnih.gov The efficiency of this energy transfer and the resulting quantum yield depend on factors like the energy level of the ligand's triplet state and the effectiveness of the coordination in protecting the lanthanide ion from non-radiative deactivation by solvent molecules. nih.gov
Interactive Table: Luminescence of Common Lanthanide Ions
Users can click on a Lanthanide Ion to highlight its typical emission color.
| Lanthanide Ion | Typical Emission Color | Key Emission Wavelengths (nm) |
| Europium (Eu³⁺) | Red | ~612-620 (⁵D₀ → ⁷F₂) |
| Terbium (Tb³⁺) | Green | ~545 (⁵D₄ → ⁷F₅) |
| Dysprosium (Dy³⁺) | Yellowish-White | ~480, ~575 |
| Samarium (Sm³⁺) | Orange-Red | ~565, ~600, ~645 |
Synthesis and Characterization of Transition Metal Complexes
Supramolecular Architectures and Self-Assembly
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. thno.org The self-assembly of molecular building blocks into larger, well-defined architectures is a cornerstone of this field. rsc.orgnih.gov this compound is an excellent candidate for constructing such architectures due to its defined geometry and multiple interaction sites.
In host-guest chemistry, a larger host molecule can bind a smaller guest molecule within a cavity through non-covalent forces. thno.org The linear, flexible structure of this compound makes it an ideal guest for various macrocyclic hosts. Its aliphatic hexane chain can fit into hydrophobic cavities, while the terminal aminophenyl groups can engage in hydrogen bonding and π-π stacking with the host. nih.gov
For example, it could be encapsulated by hosts like cucurbit[n]urils, whose portals are lined with carbonyl groups that favorably interact with the amine groups of the guest. ecust.edu.cn Similarly, the aromatic rings of the guest can interact with the π-rich interior of cyclophanes. nih.gov This molecular recognition is highly specific, depending on the size, shape, and chemical complementarity between the host and the guest.
Interactive Table: Common Macrocyclic Hosts and Their Features
This table provides an overview of hosts that could potentially encapsulate this compound.
| Host Family | Cavity Characteristics | Key Guest Interactions |
| Cyclodextrins | Hydrophobic interior, hydrophilic exterior. Truncated cone shape. | Hydrophobic effect, van der Waals forces. |
| Calixarenes | Can adopt various conformations, creating 'bowl-shaped' cavities of tunable size. | π-π stacking, cation-π interactions, hydrogen bonding. |
| Cucurbit[n]urils | Rigid, pumpkin-shaped macrocycle with a hydrophobic cavity and polar carbonyl-lined portals. | Ion-dipole interactions, hydrophobic effect. |
| Pillar[n]arenes | Pillar-shaped macrocycles with an electron-rich aromatic cavity. | C-H···π interactions, π-π stacking. |
The directional nature of metal-ligand bonds allows for the construction of discrete, highly ordered metallo-supramolecular structures through a process called coordination-driven self-assembly. researchgate.net When linear ditopic ligands like this compound are combined with metal ions that have a fixed coordination angle (e.g., 90° for square-planar Pd(II) or Pt(II)), predictable geometric shapes can be formed. acs.org
For instance, reacting this compound with a 90° metal-based "corner" piece could lead to the self-assembly of a molecular rectangle. If combined with tritopic linkers and metal ions, more complex three-dimensional structures like metallo-cages can be formed, where the ligand acts as a strut spanning the faces or edges of a polyhedron. acs.orgnsf.gov These cages can possess internal cavities capable of encapsulating guest molecules, leading to applications in catalysis and sensing. acs.org
Interactive Table: Self-Assembly of Metallo-Architectures
This table shows how component geometry dictates the final structure.
| Ligand Geometry | Metal Coordination Angle | Resulting Supramolecular Architecture |
| Linear (Ditopic) | 90° (e.g., Pd(II)) | Molecular Square / Rectangle |
| Linear (Ditopic) | 180° (e.g., Ag(I)) | Linear Coordination Polymer |
| Trigonal (Tritopic) | 90° (e.g., Pd(II)) | Truncated Tetrahedral Cage (Pd₆L₄) acs.org |
| Bent (Ditopic) | 120° (e.g., Zn(II)) | Molecular Hexagon |
Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. meijerlab.nl This reversibility imparts unique properties, such as responsiveness to stimuli and self-healing capabilities. This compound can act as a bifunctional monomer for the creation of such polymers.
Two primary strategies can be employed:
Hydrogen-Bond-Driven Assembly : The two amine groups can form strong, directional hydrogen bonds with a complementary bifunctional monomer, such as a dicarboxylic acid. This leads to the formation of long, linear chains based on a repeating donor-acceptor hydrogen bonding motif.
Coordination-Driven Assembly : The amine groups can coordinate to metal ions that can bind two ligands, effectively linking the monomers into a coordination polymer chain. The choice of metal ion can influence the properties and stability of the resulting supramolecular polymer. beilstein-journals.org
These systems are often characterized by a critical polymerization concentration, below which only monomers or small oligomers exist, and above which long polymer chains form. beilstein-journals.org The dynamic nature of the non-covalent bonds allows the polymer's length and properties to be highly dependent on factors like concentration and temperature. meijerlab.nl
Interactive Table: Comparison of Covalent and Supramolecular Polymers
Users can compare the fundamental differences between these two polymer types.
| Feature | Covalent Polymers | Supramolecular Polymers |
| Bonds | Strong, irreversible covalent bonds | Weaker, reversible non-covalent bonds (H-bonds, metal coordination, π-π stacking) |
| Synthesis | Step-growth or chain-growth polymerization | Self-assembly of monomers |
| Properties | Generally stable, robust | Dynamic, reversible, responsive to stimuli (e.g., temperature, pH, light) |
| Molar Mass | Often described by a distribution (PDI) | Highly dependent on concentration and solvent; often described by an equilibrium |
| Example Monomer | Styrene, Ethylene Glycol | This compound |
Conclusion and Future Research Directions
Current State of Research on 1,6-Bis(p-aminophenyl)hexane and Analogues
Research into this compound is intrinsically linked to the broader study of high-performance polymers, such as polyimides and polyamides. The fundamental approach involves integrating flexible aliphatic segments into otherwise rigid aromatic polymer chains to modify their properties. csic.es The hexane (B92381) spacer in this compound is a key feature, designed to impart solubility and improve processability—traits often lacking in fully aromatic polymers. chemmethod.com
The introduction of such flexible linkages generally leads to a lower glass transition temperature (Tg) and can decrease the internal rotational energies of the polymer chain. chemmethod.com This strategy has been explored with various analogues, including 1,6-diaminohexane (HMDA) and 1,6-bis(methylamino)hexane, which have been used to synthesize novel polyimide foams and photosensitive triazene (B1217601) polymers, respectively. lippertt.chresearchgate.net In a study on polyimide foams, incorporating HMDA rendered flexibility to the copolymer, leading to decreased rigidity and lower density. researchgate.net This demonstrates a common trade-off where thermal and mechanical properties might be partially compromised to achieve cost-effectiveness and enhanced processability. researchgate.net
The overarching goal in this research area is to create polymers that are thermo-resistant yet easily processable. chemmethod.com Analogues with different spacer lengths, such as those based on 1,13-tridecane diamine, are also studied to understand the relationship between the length of the aliphatic chain and the final properties of the polymer, such as water absorption and crystallization behavior. osti.gov Longer aliphatic chains in polyamides, for instance, lead to lower moisture absorption, a significant advantage over conventional nylons. osti.gov
The research landscape also includes the use of similar flexible units in other advanced materials. For example, 1,6-bis(trimethoxysilyl)hexane (B1329931) (BTMSH), an analogue where the amino groups are replaced by reactive silyl (B83357) groups, is used to create more flexible and compliant aerogels. nasa.gov These studies collectively highlight a mature research field focused on the principle of structure-property relationships, where the aliphatic spacer of diamines like this compound is a critical design element.
Emerging Research Avenues and Interdisciplinary Applications
The unique properties imparted by flexible diamine monomers are opening up new frontiers in materials science, with applications spanning electronics, energy, and biomedical fields. The enhanced flexibility and processability of polymers derived from this compound and its analogues make them prime candidates for the rapidly growing sector of flexible electronics. researchgate.net Polyimides, known for their excellent dielectric properties and thermal stability, become suitable for flexible substrates, sensors, and wearable devices when their rigidity is moderated by aliphatic chains. researchgate.netsciengine.com
One of the most promising interdisciplinary applications is in the development of advanced membrane technologies. Diamine-crosslinked polyimide membranes are being engineered for gas separation, such as purifying hydrogen from carbon dioxide. mdpi.com The flexibility of the polymer network is a crucial factor; excessive crosslinking can make the membrane too rigid, hindering gas permeability, while sufficient flexibility is essential for high efficiency. mdpi.com Similarly, hydrophilic polyimide films are being investigated for use as polymer electrolytes in batteries and other ion conduction applications. vivekanandcollege.ac.in
In the realm of functional materials, research is exploring the attachment of organic dyes to polyimide backbones that have been modified with flexible linkers like 1,6-hexanediisocyanate. acs.org This creates high-Tg, dye-attached polyimides that could be used in optical and sensing applications. The flexible spacer facilitates the chemical modification process and influences the properties of the final functionalized polymer. acs.org
Furthermore, the development of novel composite materials represents another significant research avenue. Flexible polymers are being combined with nanofillers to create materials with enhanced durability and stable conductivity for applications like flexible electrodes. sciengine.com The use of flexible linkers like BTMSH in silica (B1680970) aerogels for NASA's aerospace applications, such as insulation for inflatable habitats and space suits, underscores the potential for these materials in extreme environments where a combination of thermal insulation and mechanical resilience is required. nasa.gov
Theoretical and Experimental Challenges in Future Investigations
Despite the progress made, significant challenges remain in both the experimental synthesis and theoretical understanding of polymers containing this compound and its analogues.
Experimental Challenges: A primary experimental hurdle is the synthesis of high-molecular-weight polymers. The presence of flexible diamines can sometimes lead to lower molecular weights compared to their fully aromatic counterparts, which can compromise mechanical properties. rsc.org The synthesis of the monomers themselves can be a tedious, multi-step process with potential inefficiencies. acs.org
During polymerization and curing, the processability of these polymers presents another set of challenges. For instance, some polyimides may precipitate out of solution prematurely during chemical imidization, complicating the fabrication of uniform films or parts. csic.es The formation of branched structures or crosslinks at elevated temperatures (below thermal degradation) can significantly affect solubility and melt stability, which is a critical but not yet fully understood phenomenon. oatext.com Furthermore, the purification of the synthesized monomers and polymers often requires meticulous techniques like recrystallization or column chromatography to remove impurities that can affect the final material properties. vivekanandcollege.ac.in
Theoretical and Experimental Challenges Data Table
| Challenge Category | Specific Challenge | Impact on Research | Relevant Findings |
|---|---|---|---|
| Experimental | Achieving high molecular weight in polymers | Lower molecular weight can lead to inferior mechanical properties and thermal stability. | Synthetic difficulties have been noted when incorporating certain functional diamines, impacting the final polymer weight. rsc.org |
| Experimental | Control over polymer structurization | Uncontrolled crosslinking or branching affects solubility and processability, making industrial application difficult. | Thermal treatments can induce chemical structurization in polyetherimides, altering their mechanical behavior. oatext.com |
| Experimental | Monomer and polymer purification | Impurities can act as plasticizers or defect sites, negatively impacting thermal and mechanical performance. | Recrystallization from specific solvent systems is often necessary to achieve pure diamine monomers for polymerization. vivekanandcollege.ac.in |
| Theoretical | Accurate prediction of polymer properties | "Trial and error" approach to designing monomers with optimal spacer lengths is time-consuming and costly. | The relationship between flexible spacer length and properties like solubility and photovoltaic performance is non-linear and complex. researchgate.netnanoge.org |
| Theoretical | Modeling of semi-flexible polymer chains | Inability to accurately simulate chain dynamics and intermolecular interactions hinders the rational design of new materials. | Standard polymer models must be adapted to account for the unique behavior of mixed rigid-flexible chain systems. cecam.org |
| Theoretical | Predicting long-term material behavior | Difficulty in forecasting properties like physical aging and creep in flexible-rigid copolymers limits reliability in long-term applications. | Crosslinking with diamines has been shown to suppress physical aging in polyimide films by tightening the interstitial space between chains. mdpi.com |
Theoretical Challenges: From a theoretical standpoint, accurately modeling these semi-flexible polymers is a significant undertaking. Predicting key properties such as the glass transition temperature (Tg), degree of crystallinity, and mechanical response based solely on the monomer structure is notoriously difficult. uni-marburg.de While computational tools like Density Functional Theory (DFT) are employed to simulate these systems, they struggle to fully capture the complex interplay between the rigid aromatic units and the flexible aliphatic spacers. researchgate.netcecam.org
The effect of the flexible spacer length on polymer properties is often non-linear and counter-intuitive. For example, in some non-conjugated polymer acceptors for solar cells, it was found that a shorter flexible spacer, not a longer one, led to optimal solubility and device performance. researchgate.netnanoge.org This highlights the limitations of current predictive models and the continued reliance on a "trial and error" approach in materials design. nanoge.org The inherent flexibility of the polymer chains requires sophisticated modeling to understand bond rotation potentials and their collective effect on the macroscopic properties of the material. cecam.org Overcoming these theoretical and experimental hurdles is crucial for the rational design and future advancement of polymers based on this compound.
Q & A
Q. What are the established synthetic routes for 1,6-Bis(p-aminophenyl)hexane?
The compound is typically synthesized via nucleophilic substitution reactions. A representative method involves reacting 1,6-dibromohexane with 4-aminophenol derivatives under reflux in acetonitrile with anhydrous potassium carbonate as a base. Post-reaction purification includes flash chromatography (petroleum ether/ethyl acetate gradients) to isolate the product . Optimization of molar ratios (e.g., 1:2.5 for dibromohexane to aminophenol) and reaction time (~12–24 hours) is critical to achieving yields >70%.
Q. What spectroscopic and crystallographic techniques validate its structure?
- NMR Spectroscopy : and NMR confirm the presence of aromatic protons (δ 6.5–7.5 ppm) and aliphatic chain signals (δ 1.2–1.8 ppm). The symmetry of the molecule simplifies splitting patterns .
- X-ray Crystallography : Monoclinic crystal systems (space group ) with unit cell parameters (e.g., ) reveal inversion symmetry centered on the hexane chain. C–H···π interactions stabilize the lattice .
Q. How should researchers handle and dispose of this compound safely?
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation .
- Waste Disposal : Segregate organic waste and collaborate with certified hazardous waste management services to prevent environmental contamination .
Advanced Research Questions
Q. How does its molecular structure enable applications in polymer science?
The aromatic amines serve as crosslinkers or monomers in polyimide and polyanhydride synthesis. For example:
- Polyamic Acids : React with dianhydrides (e.g., pyromellitic dianhydride) to form thermally stable polymers for electronics .
- Biodegradable Polyanhydrides : Used in drug delivery systems due to controlled erosion rates. Poly[1,6-bis(p-carboxyphenoxy)hexane] degrades via hydrolysis, releasing therapeutic payloads .
Q. What strategies resolve contradictions in crystallographic data across studies?
Discrepancies in unit cell parameters or hydrogen-bonding motifs may arise from solvent effects (e.g., ethanol vs. DMF) or temperature during crystallization. To reconcile
Q. What biomedical applications exploit its chemical properties?
- Antitumor Agents : Organic-inorganic hybrids incorporating this compound show cytotoxicity against liver cancer cells (IC ~15 µM) by disrupting mitochondrial membranes .
- CRP Inhibition : Derivatives like 1,6-bis(phosphocholine)-hexane inhibit C-reactive protein (CRP), reducing complement activation in atherosclerosis models .
Methodological Tables
Q. Table 1: Key Crystallographic Data
| Parameter | Value () | Value () |
|---|---|---|
| Space group | ||
| 18.932 | 18.932 | |
| -factor | 0.077 | 0.077 |
| C–H···π distance | 3.42 Å | 3.40 Å |
Q. Table 2: Synthetic Optimization
| Condition | Impact on Yield |
|---|---|
| Reaction time >24h | Decomposition |
| KCO excess (1.5 eq) | Yield ↑ 20% |
| Acetonitrile vs. DMF | Purity ↑ 15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
